4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole
Description
Properties
IUPAC Name |
4-methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S2/c1-13-17(23-19(20-13)15-10-6-3-7-11-15)16-12-22-18(21-16)14-8-4-2-5-9-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCPPVSFLFFADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific thiazole compound, supported by data tables and relevant research findings.
- Molecular Formula : C17H14N2S2
- Molecular Weight : 302.43 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives. For instance, a study reported that thiazole compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for such compounds typically range from 7.8 to 62.5 µg/mL .
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 4-Methyl-2-phenylthiazole | 15.6 | 31.25 |
| 2-Aminothiazole derivative | 31.25 | 62.5 |
Anticancer Activity
Thiazole derivatives have shown promising anticancer effects in various studies. The compound under discussion has been evaluated for its cytotoxicity against several cancer cell lines. Notably, a structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring and substituents on the phenyl group significantly influence anticancer potency.
For example, compounds with an IC50 value less than that of doxorubicin were identified, indicating superior activity against certain cancer types . The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (skin cancer) | <10 |
| Compound B | U251 (glioblastoma) | <20 |
Anticonvulsant Activity
Thiazoles have also been studied for their anticonvulsant properties. Research indicates that certain thiazole derivatives can act as effective anticonvulsants in animal models by modulating neurotransmitter systems . The efficacy of these compounds may be linked to their ability to interact with AMPA receptors, which are crucial in excitatory neurotransmission.
Case Studies
- Anticancer Study : A recent investigation into a series of thiazole derivatives revealed that specific modifications led to enhanced activity against human melanoma cells (WM793). The study highlighted that the introduction of methoxy groups significantly improved the compounds' potency .
- Antimicrobial Evaluation : Another study focused on the antibacterial efficacy of thiazole derivatives against clinical isolates of E. coli. The results demonstrated that certain derivatives exhibited potent activity with MIC values comparable to standard antibiotics .
Scientific Research Applications
Biological Activities
Thiazole derivatives, including 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole, have been reported to exhibit various biological activities:
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiazole ring enhances the antimicrobial efficacy of the compounds .
Anticancer Properties
The anticancer potential of thiazole derivatives has been explored in various studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of thiazole derivatives on human breast cancer cell lines (MCF7), revealing that certain derivatives induced significant apoptosis through caspase activation and mitochondrial dysfunction .
Pharmacokinetics
Studies on the pharmacokinetic properties of thiazole derivatives indicate favorable absorption and distribution profiles, which are crucial for their potential therapeutic applications. Research suggests that these compounds are metabolized efficiently and exhibit a suitable half-life for clinical use .
Comparison with Similar Compounds
Substituent Effects on Activity
- 4-Methyl Substitution: highlights that 4-methyl-thiazole derivatives (e.g., compound 6a) exhibit superior inhibitory activity compared to derivatives with other substituents, such as 4-(2-thienyl)-thiazole (6i).
- Halogenated Analogues : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...)thiazole (4) and 4-(4-fluorophenyl)-...thiazole (5) () demonstrate that halogen substituents (Cl, F) influence crystal packing and molecular conformation. These derivatives are isostructural but exhibit slight adjustments in crystal lattices to accommodate halogen size differences, which may affect solubility and stability .
Heterocycle Core Variations
- 1,3-Thiazole vs. 1,3,4-Thiadiazole : establishes that 1,3-thiazole derivatives (e.g., 6a–i) have significantly higher inhibitory activity than 1,3,4-thiadiazole derivatives (11a–f). The thiazole ring’s sulfur and nitrogen atoms likely contribute to stronger hydrogen bonding or π-π interactions with biological targets .
Physicochemical Properties
Crystallographic Behavior
- Isostructurality: Compounds 4 and 5 () crystallize in triclinic systems (P¯1 symmetry) with two independent molecules per asymmetric unit. Despite similar conformations, halogen substituents (Cl vs. F) induce minor lattice adjustments, affecting intermolecular interactions and melting points .
Spectroscopic Data
- NMR Signatures: Thiazole protons in derivatives like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () resonate at 7.57–7.62 ppm, while methylene groups in alkylated analogues appear at 4.78–5.21 ppm. These patterns aid in structural validation .
Data Tables
Table 1: Comparative Analysis of Key Thiazole Derivatives
Q & A
Basic: What are the recommended synthetic routes for synthesizing 4-Methyl-2-phenyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,3-thiazole and its structural analogs?
Methodological Answer:
The synthesis of thiazole derivatives typically involves cyclocondensation reactions using thiourea or thioamides with α-haloketones or α,β-unsaturated carbonyl compounds. For example:
- Step 1 : React substituted benzaldehyde derivatives with thiourea in ethanol under reflux to form thiazole intermediates .
- Step 2 : Introduce aryl substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, coupling 2-phenylthiazole-4-boronic acid with brominated thiazole precursors using Pd(PPh₃)₄ as a catalyst in toluene/water under inert conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol or methanol) are critical for isolating high-purity products. Yield optimization often requires adjusting solvent polarity and reaction time .
Basic: Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
Note : Cross-validation between NMR and IR is critical to rule out isomeric impurities .
Advanced: How can computational methods enhance reaction design and optimization for thiazole derivatives?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For example, solvent polarity effects on cyclization barriers can be modeled to optimize yields .
- Machine Learning : Analyze historical reaction data (e.g., yields, conditions) to identify optimal parameters (temperature, catalyst loading). ICReDD’s approach integrates experimental feedback loops with computational screening to reduce trial-and-error .
- Docking Studies : Predict bioactivity by simulating ligand-receptor interactions. used molecular docking to visualize binding modes of thiazole analogs with target enzymes .
Advanced: How should researchers resolve discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
Discrepancies in C/H/N values (e.g., ΔC = +0.5% in ) arise from:
- Sample hygroscopicity : Dry samples under vacuum before analysis.
- Incomplete combustion : Use high-temperature combustion (>900°C) with oxygen-rich conditions.
- Co-crystallized solvents : TGA (thermogravimetric analysis) detects solvent residues; repurify via recrystallization if >1% weight loss is observed .
Protocol : Report deviations >0.3% as potential impurities and validate via complementary techniques (e.g., HPLC purity >98%) .
Advanced: What strategies optimize heterocyclic coupling reactions for thiazole-thiadiazole hybrids?
Methodological Answer:
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) outperform Cu in Suzuki couplings for aryl-thiazole bonds. Additives like PPh₃ stabilize catalytic species .
- Solvent Effects : Use DMF or THF for polar intermediates; toluene for non-polar substrates. Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 hrs) .
- Monitoring : TLC (hexane:EtOAc 3:1) tracks reaction progress. Quench aliquots with water and extract with DCM for UV-vis analysis .
Basic: What are the common pitfalls in spectral interpretation for thiazole derivatives, and how to mitigate them?
Methodological Answer:
- Overlapping Peaks in NMR : Use DEPT-135 or 2D NMR (HSQC, HMBC) to distinguish aromatic and aliphatic signals. For example, HMBC correlations confirm connectivity between thiazole C-4 and adjacent substituents .
- Ambiguous IR Peaks : Compare with reference spectra of analogous compounds. For C=N stretches, ensure absence of competing carbonyl peaks (e.g., amides at ~1650 cm⁻¹) .
Advanced: How to design stability studies for thiazole-based compounds under varying conditions?
Methodological Answer:
- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine decomposition temperatures. Store samples at 4°C under argon if Tdec <100°C .
- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC. Add antioxidants (e.g., BHT) if >5% degradation occurs in 48 hrs .
- pH Stability : Incubate in buffers (pH 1–13) for 24 hrs. Thiazoles are generally stable at pH 5–9 but hydrolyze in strongly acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
